molecular formula C21H25ClFN3O3S B2636190 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1215762-26-7

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B2636190
CAS No.: 1215762-26-7
M. Wt: 453.96
InChI Key: RGDSHDBNMBDXNO-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a 3,4-dimethoxybenzamide group linked via a dimethylaminopropyl chain. Its molecular formula is C₂₂H₂₄ClFN₄O₃S, with a molecular weight of 503.0 g/mol. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological studies . Key structural elements include:

  • 4-Fluorobenzo[d]thiazole: Enhances electronic properties and metabolic stability.
  • Dimethylaminopropyl chain: Improves solubility and basicity.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S.ClH/c1-24(2)11-6-12-25(21-23-19-15(22)7-5-8-18(19)29-21)20(26)14-9-10-16(27-3)17(13-14)28-4;/h5,7-10,13H,6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDSHDBNMBDXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antibacterial and antitumor properties, synthesis methods, and mechanisms of action.

  • Molecular Formula : C19H20ClFN4O3S
  • Molecular Weight : Approximately 438.9 g/mol

The compound features a complex structure that includes a dimethylamino propyl side chain, a fluorobenzothiazole moiety, and methoxy groups.

Antibacterial Activity

Research has indicated that the compound exhibits moderate antibacterial activity against various bacterial strains. A notable study published in "Molecules" reported its effectiveness against Staphylococcus aureus and Escherichia coli , although it was less potent than conventional antibiotics. The following table summarizes the antibacterial activity observed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureusModerate (exact MIC not specified)Moderate activity
Escherichia coliModerate (exact MIC not specified)Moderate activity

Further investigations are required to elucidate the compound's mechanism of action and in vivo efficacy.

Antitumor Activity

Compounds structurally related to this compound have demonstrated potential antitumor properties. A review highlighted several derivatives that showed significant inhibition of cell proliferation in various cancer cell lines .

The following table presents findings from a study assessing the antitumor efficacy of similar compounds:

CompoundCell Line TestedIC50 (µM)Assay Type
Compound AHCC8276.26 ± 0.332D Assay
Compound BNCI-H3586.48 ± 0.112D Assay
Compound CHCC82720.46 ± 8.633D Assay
Compound DNCI-H35816.00 ± 9.383D Assay

The data indicates that while some compounds exhibit high potency in two-dimensional assays, their efficacy may diminish in three-dimensional models, suggesting a need for further exploration of their mechanisms and potential clinical applications.

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors, influencing various biological pathways.

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial properties of the compound against clinical isolates of resistant bacterial strains, demonstrating its potential role as an alternative treatment option.
  • Antitumor Potential : In vitro studies on cancer cell lines revealed that derivatives of the compound could inhibit tumor growth effectively, warranting further investigation into their therapeutic applications .

Scientific Research Applications

Antibacterial Properties

Research has indicated that this compound may exhibit moderate antibacterial activity. A study published in "Molecules" assessed its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that while the compound demonstrated some antibacterial properties, it was not as potent as traditional antibiotics, indicating a need for further exploration into its mechanism of action and potential applications in antibacterial therapy.

Anticancer Potential

Similar compounds have been investigated for their anticancer properties. The structural components of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride suggest potential interactions with cancer cell pathways. For instance, benzamide derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. Such studies highlight the importance of exploring this compound's efficacy in cancer models and its potential as a lead compound for developing new anticancer agents .

Pharmacological Studies

The pharmacodynamics and pharmacokinetics of the compound are crucial for understanding its therapeutic potential. Interaction studies focusing on binding affinities to various biological targets can provide insights into how this compound functions at the molecular level. Research has shown that modifications to the benzamide structure can significantly affect biological activity, making it essential to investigate how structural variations impact efficacy .

Synthesis and Characterization

The synthesis of this compound involves several chemical processes aimed at achieving high purity and yield. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize the compound's structure and confirm its identity .

Case Studies and Research Findings

Study Focus Findings
Molecules (2013)Antibacterial activityModerate activity against Staphylococcus aureus and E. coli; less effective than traditional antibiotics.
Anticancer ResearchKinase inhibitionSimilar benzamide derivatives showed significant inhibition of RET kinase; potential for development as anticancer agents .
Pharmacological EvaluationBinding studiesVariations in structure lead to different binding affinities; critical for understanding therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on molecular properties, substituents, and heterocyclic cores.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride C₂₂H₂₄ClFN₄O₃S 503.0 4-fluorobenzo[d]thiazol-2-yl, 3,4-dimethoxybenzamide, dimethylaminopropyl Benzothiazole
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride C₂₁H₂₃ClN₄O₂S₂ 463.0 4-methoxybenzo[d]thiazol-2-yl, benzo[d]thiazole-2-carboxamide Benzothiazole (two moieties)
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) C₁₅H₂₀ClN₃O₂ 309.79 4-hydroxyquinoline-2-carboxamide, dimethylaminopropyl Quinoline
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide C₂₅H₂₆N₃O₄ 436.5 3,4-dimethoxyphenyl, 4-methoxyphenyl, propyl Benzimidazole

Key Observations:

Heterocyclic Core Variations: The target compound’s benzothiazole core differs from quinoline (SzR-105) and benzimidazole (), which may influence electronic properties and target binding. Benzothiazoles are known for their metabolic stability, while quinolines often exhibit intercalation properties . The dual benzothiazole system in the analog from introduces steric and electronic differences compared to the single benzothiazole in the target compound .

Substituent Effects: Fluorine vs. Dimethoxybenzamide vs.

Salt Form and Bioavailability :

  • The hydrochloride salt in the target compound and SzR-105 improves aqueous solubility compared to neutral analogs like the benzimidazole derivative .

Synthetic Complexity: Synthesis of multi-heterocyclic compounds (e.g., triazoles in ) often requires tautomeric control, as seen in the thione-thiol equilibrium of 1,2,4-triazoles. While the target compound lacks this feature, its dimethylaminopropyl chain necessitates precise alkylation steps .

Q & A

Q. Key Conditions :

  • Solvents: THF, DMF, or pyridine.
  • Catalysts: HBTU, BOP, or CuI (for azide-alkyne cycloadditions).
  • Temperature: Reflux (60–120°C) for 8–24 hours ().

Basic: Which spectroscopic techniques are essential for structural validation?

Answer:

  • 1H/13C NMR : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and quaternary carbons ().
  • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and thiazole C=N bonds (~1550 cm⁻¹) ().
  • HPLC : Verify purity (>98%) using C18 columns with acetonitrile/water gradients ().
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., ±0.3% tolerance) ().

Q. Example Data (Hypothetical) :

Parameter Observed Theoretical
% C56.256.5
% H5.85.7
% N8.18.3

Advanced: How to optimize low yields in the final coupling step?

Answer:
Low yields (<40%) in amidation may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Replace HBTU with DCC or EDCI to improve coupling efficiency ().
  • Solvent polarity adjustment : Use DMF instead of THF to enhance reagent solubility ().
  • Temperature control : Lower reaction temperature (0–25°C) to suppress decomposition ().

Case Study :
In a related benzothiazole synthesis, switching from THF to DMF increased yields from 35% to 62% ().

Advanced: How to resolve discrepancies in elemental analysis data?

Answer:
Discrepancies (e.g., C/H/N deviations >0.5%) may indicate impurities or hydration. Mitigation steps:

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove residual salts ().
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 488.6) ().
  • TGA/DSC : Detect hydrated water molecules affecting elemental ratios ().

Q. Example Workflow :

Purify via column chromatography (hexane/ethyl acetate).

Validate by HRMS and repeat elemental analysis.

Advanced: What computational methods support derivative design?

Answer:

  • Quantum chemical calculations : Predict reaction pathways (e.g., DFT for transition states) ().
  • Molecular docking : Screen derivatives for binding affinity to target enzymes (e.g., PFOR inhibition) ().
  • Reaction simulation : Use ICReDD’s path-search algorithms to optimize conditions ().

Case Study :
A derivative with a trifluoromethyl group showed improved metabolic stability in silico, aligning with experimental IC50 data ().

Advanced: How to analyze conflicting bioactivity data across studies?

Answer:
Contradictions (e.g., varying IC50 values) may stem from assay conditions or impurities. Solutions:

  • Dose-response standardization : Use fixed ATP concentrations in kinase assays.
  • Impurity profiling : Quantify byproducts via LC-MS ().
  • Positive controls : Compare with known inhibitors (e.g., nitazoxanide for thiazole activity) ().

Basic: What are the critical storage conditions for this compound?

Answer:

  • Temperature : –20°C in airtight containers to prevent hydrolysis.
  • Light protection : Store in amber vials to avoid photodegradation of the thiazole ring.
  • Desiccant : Include silica gel to absorb moisture ().

Advanced: What strategies enhance regioselectivity in thiazole functionalization?

Answer:

  • Directing groups : Use ortho-methoxy substituents to guide electrophilic substitution ().
  • Metal catalysis : Pd-mediated C–H activation for selective halogenation ().
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc ().

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